molecular formula C18H18Cl2N2O B2714509 N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride CAS No. 2380182-14-7

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride

Cat. No.: B2714509
CAS No.: 2380182-14-7
M. Wt: 349.26
InChI Key: YJBQYRYNVJXBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenoxyphenyl group attached to a benzene-1,4-diamine core, with two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of 4-phenoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
  • N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine
  • N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine

Uniqueness

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-(4-phenoxyphenyl)benzene-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O.2ClH/c19-14-6-8-15(9-7-14)20-16-10-12-18(13-11-16)21-17-4-2-1-3-5-17;;/h1-13,20H,19H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQYRYNVJXBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.